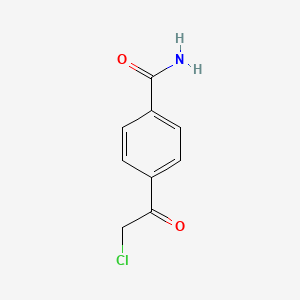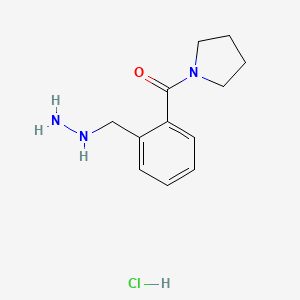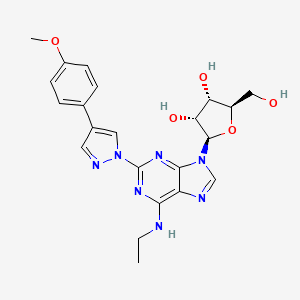
(2R,3R,4S,5R)-2-(6-(Ethylamino)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(6-(Ethylamino)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, with multiple functional groups that contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and diketones.
Functionalization with the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the pyrazole ring.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through ring-closing reactions involving diols and appropriate catalysts.
Final Assembly: The final compound is assembled through nucleophilic substitution reactions to link the purine base with the tetrahydrofuran ring, followed by functional group modifications to introduce the ethylamino and hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step. Catalysts and solvents would be chosen to ensure efficient reactions and easy purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic catalysts can facilitate ring-closing reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may serve as a probe for studying enzyme interactions and metabolic pathways
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its purine base structure suggests possible applications in antiviral or anticancer research, as purine analogs are known to interfere with nucleic acid synthesis.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other industrial products.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include enzymes involved in nucleotide synthesis or metabolism. The compound could inhibit these enzymes by mimicking natural substrates, thereby disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A methylxanthine compound with a purine base structure.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
This compound’s uniqueness lies in its combination of a purine base with a pyrazole ring and multiple functional groups. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler purine analogs.
Conclusion
The compound (2R,3R,4S,5R)-2-(6-(Ethylamino)-2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a versatile molecule with significant potential in various scientific fields Its complex structure and diverse functional groups make it a valuable target for synthetic chemistry, biological research, and potential medical applications
Eigenschaften
CAS-Nummer |
765299-59-0 |
|---|---|
Molekularformel |
C22H25N7O5 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-(ethylamino)-2-[4-(4-methoxyphenyl)pyrazol-1-yl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C22H25N7O5/c1-3-23-19-16-20(28(11-24-16)21-18(32)17(31)15(10-30)34-21)27-22(26-19)29-9-13(8-25-29)12-4-6-14(33-2)7-5-12/h4-9,11,15,17-18,21,30-32H,3,10H2,1-2H3,(H,23,26,27)/t15-,17-,18-,21-/m1/s1 |
InChI-Schlüssel |
RWRIXGUSCOWTAI-QTQZEZTPSA-N |
Isomerische SMILES |
CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=C(C=C4)OC)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Kanonische SMILES |
CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=C(C=C4)OC)N(C=N2)C5C(C(C(O5)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
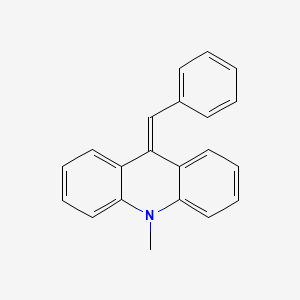

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
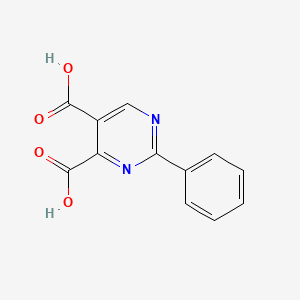
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
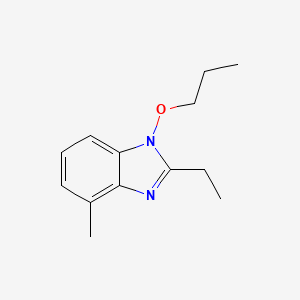
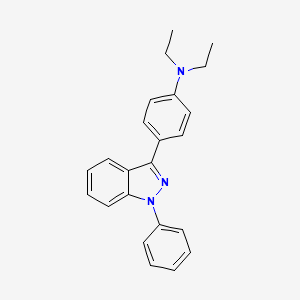
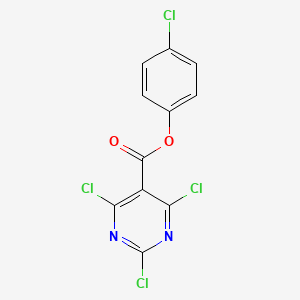
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
